1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
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Description
Triazole-Pyrimidine hybrids are a class of compounds that have shown potential as neuroprotective and anti-neuroinflammatory agents . They have been studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, involves designing and characterizing the compounds using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-Ray diffraction analysis . This allows for the determination of the compound’s crystal structure and the arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, nitro groups have been introduced into 4- (1H-1,2,4-triazol-1-yl) pyrimidine to substitute the hydrogen atoms one by one, creating a series of derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Mechanism of Action
Future Directions
The future directions for research into similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be beneficial for the discovery of new drug candidates .
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c17-10(18)7-2-15(3-7)8-1-9(13-5-12-8)16-6-11-4-14-16/h1,4-7H,2-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLATQNZGLDLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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